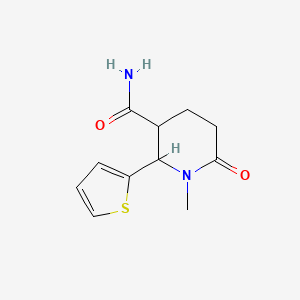

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide

Descripción general

Descripción

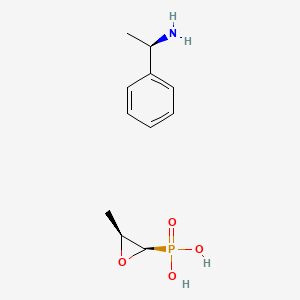

“1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide” is a chemical compound with the CAS Number: 1334148-77-4 . It has a molecular weight of 239.3 .

Synthesis Analysis

The synthesis of similar compounds often involves cycloaddition reactions and subsequent transformations. For instance, the synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI Code of this compound is 1S/C11H13NO3S/c1-12-9(13)5-4-7(11(14)15)10(12)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of similar compounds can include nucleophilic addition-cyclization processes. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Stereochemistry and Pharmacological Profile Improvement

The research on stereochemistry of phenylpiracetam and its methyl derivative, including 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide, highlights the significance of the pyrrolidin-2-one pharmacophore in developing effective CNS agents. This review discusses the relationship between the stereocenters' configuration and the biological properties of the enantiomers, underlining the importance of selecting the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).

Functional Chemical Groups in CNS Drug Synthesis

Research into functional chemical groups that could serve as leads for synthesizing compounds with CNS activity includes compounds like this compound. This study emphasizes heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, demonstrating their potential in developing new CNS agents with reduced adverse effects (Saganuwan, 2017).

Thiophene Analogues and Carcinogenicity Evaluation

The synthesis and evaluation of thiophene analogues of known carcinogens, exploring the potential carcinogenicity of these compounds, include structural analogues similar to this compound. This research aims to understand the carcinogenic potential of thiophene-containing compounds and their safety profile in pharmaceutical applications (Ashby et al., 1978).

Ligands for D2-like Receptors

Investigations into the synthesis and evaluation of ligands for D2-like receptors, focusing on the role of pharmacophoric groups, reflect the therapeutic potential of compounds like this compound in treating psychiatric disorders. This research highlights the importance of arylalkyl substituents in enhancing the potency and selectivity of agents targeting D2-like receptors (Sikazwe et al., 2009).

Cytochrome P450 Isoform Inhibitors

The role of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, crucial for predicting drug-drug interactions, includes the evaluation of compounds like this compound. This review discusses the selectivity and potency of various chemical inhibitors, providing insights into their application in pharmacokinetic profiling and drug development processes (Khojasteh et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-13-9(14)5-4-7(11(12)15)10(13)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRNCSDCNBXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CCC1=O)C(=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)

![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)

![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)

![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)

![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)